Desthienylethyl rotigotine

Description

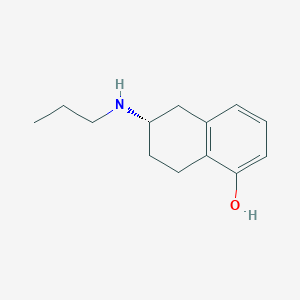

Structure

3D Structure

Properties

IUPAC Name |

(6S)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15/h3-5,11,14-15H,2,6-9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYPZWCFSAHTQT-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@H]1CCC2=C(C1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436893 | |

| Record name | (6S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101470-23-9 | |

| Record name | Desthienylethyl rotigotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101470239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESTHIENYLETHYL ROTIGOTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0A0O2B54C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolite Profile and Contextualization

Background of Rotigotine (B252) Biotransformation

Rotigotine, a non-ergoline dopamine (B1211576) agonist, undergoes extensive and rapid metabolism in the human body. drugbank.com The primary routes of biotransformation involve conjugation and N-dealkylation. drugbank.comeuropa.eunih.gov The liver is the main site of this metabolism, facilitated by various cytochrome P450 (CYP) isoenzymes, sulfotransferases, and UDP-glucuronosyltransferases. drugbank.comtga.gov.au

The metabolic pathways can be broadly categorized into two main processes:

Direct Conjugation: The parent rotigotine molecule can directly undergo conjugation, primarily through sulfation and glucuronidation. nih.govnih.govresearchgate.net This process attaches a sulfate (B86663) or glucuronide group to the rotigotine molecule, forming inactive conjugates that are more water-soluble and readily excreted. europa.eupatsnap.com

N-dealkylation: This involves the removal of one of the alkyl groups from the nitrogen atom of the rotigotine molecule. drugbank.comeuropa.eu This process is catalyzed by several CYP isoforms. europa.eutga.gov.au The resulting N-desalkyl metabolites are biologically inactive and can then undergo subsequent conjugation before excretion. nih.govresearchgate.neteuropa.eu

Following administration, the majority of the rotigotine dose is eliminated from the body as metabolites. nih.govresearchgate.net Approximately 71% of the dose is excreted in the urine, with about 23% eliminated in the feces. tga.gov.aueuropa.eu Less than 1% of the unchanged parent drug is found in the urine. drugbank.comnih.govresearchgate.net The elimination of rotigotine follows a biphasic pattern, with an initial half-life of about 2 to 3 hours and a terminal half-life of 5 to 7 hours. europa.eu

Identification of Desthienylethyl Rotigotine as a Principal Metabolite

Through the process of N-dealkylation, two major metabolites of rotigotine are formed: N-despropyl-rotigotine and N-desthienylethyl-rotigotine. drugbank.com These, along with the direct conjugates of rotigotine, are considered the predominant metabolites found in human plasma. drugbank.com

Specifically, this compound is formed by the removal of the 2-(2-thienyl)ethyl group from the nitrogen atom of the parent rotigotine molecule. ontosight.ai The resulting compound is also known by other chemical names, including (6S)-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol and (-)-5-Hydroxy-N-n-propyl-2-aminotetralin. nih.gov

Studies have quantified the excretion of these metabolites. In one study comparing Japanese and Caucasian subjects, the renal elimination of total this compound accounted for 3.5% and 4.2% of the absorbed dose, respectively. nih.gov For comparison, the renal elimination via total despropyl rotigotine was 8.2% in Japanese subjects and 7.1% in Caucasians. nih.gov The major metabolites found in urine are the sulfate conjugates of rotigotine, N-despropyl-rotigotine, and N-desthienylethyl-rotigotine, as well as rotigotine glucuronide. drugs.com Like the other primary metabolites, this compound is considered biologically inactive. europa.eueuropa.eu

The table below summarizes the key metabolites of rotigotine.

| Metabolite Category | Specific Metabolite |

| Direct Conjugates | Rotigotine sulfate |

| Rotigotine glucuronide | |

| N-Desalkyl Metabolites | N-despropyl-rotigotine |

| This compound | |

| Conjugates of N-Desalkyl Metabolites | N-despropyl-rotigotine sulfate |

| N-desthienylethyl-rotigotine sulfate |

Enzymatic Pathways of Desthienylethyl Rotigotine Formation

N-Dealkylation as a Primary Metabolic Route

Rotigotine (B252) undergoes extensive and rapid metabolism in the liver, where one of the identified pathways is N-dealkylation. drugbank.comwikipedia.org This process involves the removal of the thienylethyl group from the nitrogen atom of the parent rotigotine molecule, resulting in the formation of the metabolite, desthienylethyl rotigotine. nih.gov This conversion is an example of a Phase I metabolic reaction, which introduces or exposes functional groups on the drug molecule, preparing it for subsequent Phase II reactions. youtube.com

Cytochrome P450 Isoenzyme Involvement in Rotigotine N-Dealkylation

The oxidative N-dealkylation of rotigotine is mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the metabolism of a vast array of xenobiotics. wikipedia.orgmdpi.com While the major metabolic pathway for rotigotine involves direct Phase II conjugation of the parent drug, the N-dealkylation route represents a significant, albeit minor, pathway. nih.gov In vitro studies have identified that multiple CYP isoenzymes are capable of catalyzing this biotransformation. drugbank.comnih.gov The involvement of several isoforms suggests a degree of metabolic redundancy, which can mitigate the impact of genetic polymorphisms or drug-drug interactions affecting a single enzyme. nih.gov

The primary human CYP enzymes responsible for the majority of drug oxidation reactions belong to families 1, 2, and 3. mdpi.comnih.gov Research indicates that the specific CYP isoenzymes involved in the N-dealkylation of rotigotine include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov

Table 1: Cytochrome P450 Isoenzymes Implicated in Rotigotine N-Dealkylation

| CYP Isoenzyme Family | Specific Isoform | Role in Rotigotine Metabolism |

|---|---|---|

| CYP1 | CYP1A2 | Contributes to oxidative N-dealkylation nih.gov |

| CYP2 | CYP2C9 | Contributes to oxidative N-dealkylation nih.gov |

| CYP2C19 | Major contributor to Phase 1 metabolism nih.govnih.gov | |

| CYP2D6 | Contributes to oxidative N-dealkylation nih.gov |

Contribution of Specific CYP Isoforms to this compound Formation

Among the various CYP enzymes capable of metabolizing rotigotine, CYP2C19 has been identified as the major isoform involved in its Phase I metabolism. nih.govresearchgate.net This indicates that CYP2C19 plays the most significant role in the N-dealkylation process that leads to the formation of this compound. The activity of CYP2C19 can be influenced by genetic factors, leading to variations in metabolic rates among individuals, as well as by co-administered drugs that act as inhibitors or inducers of the enzyme. researchgate.net For instance, omeprazole (B731) is a known competitive inhibitor of CYP2C19. researchgate.net

Conjugation Reactions of this compound

Following its formation via N-dealkylation, this compound, like the parent drug and other metabolites, undergoes extensive Phase II conjugation reactions. nih.govnih.gov These reactions attach small, polar endogenous molecules to the metabolite, significantly increasing its water solubility and facilitating its elimination from the body, primarily through urine. nih.govuomus.edu.iq The resulting conjugated products are generally considered biologically inactive. nih.govuomus.edu.iq The predominant metabolites found in human plasma after rotigotine administration are, in fact, the conjugated forms of rotigotine and its N-desalkyl metabolites. drugbank.comnih.gov

Sulfation Pathways of this compound Conjugation

Sulfation is a major conjugation pathway for rotigotine and its metabolites. drugbank.comnih.govnih.gov This reaction involves the transfer of a sulfonate group (SO3-) from a universal donor coenzyme, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the metabolite. uomus.edu.iq This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs). drugbank.com The resulting sulfate (B86663) conjugates are highly water-soluble and are readily excreted. uomus.edu.iq Studies have confirmed the presence of sulfate conjugates of N-desalkylated rotigotine metabolites in plasma, indicating that this compound is a substrate for sulfotransferase enzymes. drugbank.com

Glucuronidation Pathways of this compound Conjugation

Alongside sulfation, glucuronidation is another principal conjugation reaction for rotigotine and its metabolites. drugbank.comnih.govnih.gov This pathway involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from the coenzyme UDP-glucuronic acid (UDPGA) to the metabolite. drugbank.com The attachment of the highly polar glucuronic acid moiety dramatically increases the hydrophilicity of this compound, preparing it for renal excretion. uomus.edu.iq The presence of "total this compound" is quantified in pharmacokinetic studies by pre-treating plasma samples with glucuronidase to cleave the conjugates, confirming that this compound is excreted in part as a glucuronide conjugate. nih.gov

Table 2: Elimination of Total this compound

| Population | Mean Renal Elimination (% of absorbed dose) |

|---|---|

| Japanese Subjects | 3.5% nih.gov |

Pharmacokinetic Disposition of Desthienylethyl Rotigotine

Systemic Concentrations Relative to Parent Rotigotine (B252)

Rotigotine is extensively and rapidly metabolized after systemic absorption. drugbank.comresearchgate.netnih.gov One of the metabolic pathways involves N-dealkylation, leading to the formation of metabolites such as N-desthienylethyl rotigotine. nih.govdrugbank.comresearchgate.net After administration of rotigotine, the predominant metabolites found in human plasma are sulfate (B86663) and glucuronide conjugates of rotigotine itself, as well as conjugates of its N-desalkyl metabolites, including desthienylethyl rotigotine. drugbank.comucb-usa.com

While unconjugated this compound has been detected in plasma, it is predominantly present in its conjugated forms. researchgate.net In pharmacokinetic studies, the concentrations of "total this compound" (unconjugated and conjugated forms) are typically measured. For instance, in a study comparing Japanese and Caucasian subjects, the renal elimination of total this compound accounted for 3.5% of the absorbed dose in Japanese subjects and 4.2% in Caucasians, indicating its presence in the systemic circulation before excretion. nih.govnih.govresearchgate.net

Elimination Kinetics and Excretion Routes of this compound

| Excretion Route | Percentage of Absorbed Dose |

|---|---|

| Renal (Urine) | ~71% |

| Fecal | ~23% |

Renal excretion is the main route of elimination for rotigotine metabolites. nih.govnih.gov this compound is cleared by the kidneys almost exclusively in its conjugated forms. Studies have identified N-desthienylethyl rotigotine sulfate as one of the main components found in urine after rotigotine administration. researchgate.net The amount of unconjugated this compound in urine is typically below the limit of quantification. researchgate.net

Fecal elimination represents a secondary but significant route for the excretion of rotigotine-related compounds, accounting for approximately 23% of the administered dose. nih.govdrugbank.comnih.gov However, the specific contribution of this compound metabolites to this fecal fraction is not well-characterized. researchgate.net Studies analyzing fecal samples have reported low radioactivity levels and poor extraction recoveries, which has made the identification and quantification of individual metabolites, including those of this compound, challenging. researchgate.net

Inter-individual and Ethnic Variability in this compound Disposition

The pharmacokinetics of rotigotine and its metabolites are known to exhibit high inter-individual variability. nih.govnih.gov Studies have also investigated potential differences between ethnic groups. A comparative study between healthy Japanese and Caucasian subjects revealed slight differences in the renal excretion of this compound conjugates. nih.govnih.gov

| Ethnic Group | Renal Elimination of Total this compound (% of Absorbed Dose) |

|---|---|

| Japanese | 3.5% |

| Caucasian | 4.2% |

Pharmacological and Biological Activity Assessment of Desthienylethyl Rotigotine

Evaluation of Dopamine (B1211576) Receptor Agonist Activity of Desthienylethyl Rotigotine (B252)

Desthienylethyl rotigotine is formed through the oxidative biotransformation of the parent compound, rotigotine. nih.gov As a phase 1, N-desalkylated metabolite, it is characterized as having short-lived pharmacological activity. nih.gov This transient nature is due to its rapid conjugation to inactive moieties, which significantly limits its systemic exposure and ability to exert a sustained effect on dopamine receptors. nih.gov

While the broader class of N-desalkyl metabolites of rotigotine is thought to possess some affinity for dopamine receptors, specific quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound at dopamine receptor subtypes (D1, D2, D3, D4, D5) are not extensively detailed in publicly available scientific literature. Its rapid metabolic inactivation suggests that any intrinsic agonist activity at these receptors is likely to be minimal in a physiological context.

Assessment of Activity at Non-Dopaminergic Receptors

The parent compound, rotigotine, exhibits a complex pharmacological profile with activity at various non-dopaminergic receptors, including serotonergic (5-HT) and adrenergic (α) receptors. drugbank.com However, there is a lack of specific research findings detailing the binding affinity or functional activity of this compound at these non-dopaminergic sites. Due to its rapid conjugation and subsequent inactivation, it is presumed to have negligible interaction with these receptor systems in vivo. nih.gov

Comparative Pharmacological Efficacy with Parent Rotigotine

A comparison starkly highlights the differences in pharmacological efficacy between this compound and its parent compound. Rotigotine is a potent and high-affinity agonist at a range of dopamine receptors, particularly the D3 receptor, and also interacts with other receptor systems. nih.govnih.gov In contrast, the activity of this compound is described as minimal and transient. nih.gov

The well-defined pharmacological profile of rotigotine provides a clear benchmark against which the activity of its metabolite can be compared.

Table 1: In Vitro Receptor Binding Affinity and Functional Activity of Rotigotine

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| Dopamine Receptors | ||

| D1 | 83 | Full Agonist |

| D2 | 13.5 | Full Agonist |

| D3 | 0.71 | Full Agonist |

| D4.2 | 3.9 | Full Agonist |

| D5 | 5.4 | Full Agonist |

| Non-Dopaminergic Receptors | ||

| 5-HT1A | 30 | Agonist |

| α2B | 27 | Antagonist |

Data compiled from multiple sources. drugbank.comnih.govnih.gov

Implications of Minimal Pharmacological Activity of this compound

The minimal and transient pharmacological activity of this compound carries significant implications. Its rapid conversion to inactive conjugates means it is unlikely to contribute to either the therapeutic efficacy or the adverse effects associated with rotigotine treatment. nih.govnih.gov The primary driver of pharmacological action remains the unconjugated parent drug, rotigotine. nih.gov Therefore, from a clinical perspective, this compound is considered an inactive metabolite, and its formation represents a step in the clearance and elimination pathway of rotigotine rather than a contribution to its mechanism of action. researchgate.net

Analytical and Bioanalytical Methodologies for Desthienylethyl Rotigotine

Chromatographic Techniques for Metabolite Separation and Identification

The separation of Desthienylethyl rotigotine (B252) from its parent drug, rotigotine, and other related impurities is a critical first step in its accurate quantification. High-performance liquid chromatography (HPLC) has proven to be a robust and reliable technique for this purpose. A validated stability-indicating HPLC method has been developed that effectively separates rotigotine from a range of its potential impurities, including Desthienylethyl rotigotine. rjpbcs.com

This separation is typically achieved using a reverse-phase mechanism, which separates compounds based on their hydrophobicity. A key aspect of this methodology is the careful selection of the stationary and mobile phases to achieve optimal resolution between the analyte of interest and other components in the sample matrix.

One such method employs a Zorbax SB C-18 column (4.6 x 250mm, 5µm particle size). The mobile phase consists of a mixture of a buffer and methanol (B129727) in a 30:70 (v/v) ratio, delivered at a flow rate of 2.0 mL/min. The buffer is prepared by dissolving 5.22 g of dipotassium (B57713) hydrogen orthophosphate in 1000 mL of water, adding 2 mL of triethylamine, and adjusting the pH to 5.5 with orthophosphoric acid. Detection is carried out using a UV detector set at a wavelength of 225 nm. rjpbcs.com

Another established reversed-phase HPLC (RP-HPLC) method utilizes a BDS C-8 column (4.6 x 150mm, 5µ particle size). The isocratic mobile phase is a mixture of 0.01N Potassium dihydrogen Ortho phosphate (B84403) (with the pH adjusted to 4.8 using an OPA solution) and Acetonitrile in a 45:55 (v/v) ratio. The flow rate is maintained at 1 mL/min, and the column temperature is kept at 30°C. A PDA detector set at 224 nm is used for detection. orientjchem.orgorientjchem.org

For more complex separations and higher throughput, ultra-high-performance liquid chromatography (UPLC) has been employed. One UPLC method for the determination of rotigotine impurities utilizes a C18 column with a gradient mobile phase consisting of a pH 10.00 buffer solution (Mobile Phase A) and Acetonitrile (Mobile Phase B). The flow rate is 0.4 mL/min, with UV detection at 225 nm. This method has a total run time of 30 minutes and has been validated for its ability to separate rotigotine from its known impurities.

These chromatographic methods provide the necessary selectivity to isolate this compound, enabling its subsequent accurate quantification. The choice of a specific method often depends on the complexity of the sample matrix and the required sensitivity of the assay.

Interactive Data Table: Chromatographic Conditions for the Separation of Rotigotine and its Metabolites

| Parameter | Method 1 (HPLC) | Method 2 (RP-HPLC) | Method 3 (UPLC) |

| Column | Zorbax SB C-18 (4.6 x 250mm, 5µm) | BDS C-8 (4.6 x 150mm, 5µm) | C18 |

| Mobile Phase | Buffer:Methanol (30:70, v/v) | 0.01N KH2PO4 (pH 4.8):Acetonitrile (45:55, v/v) | Gradient of Buffer (pH 10.00) and Acetonitrile |

| Flow Rate | 2.0 mL/min | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 225 nm | PDA at 224 nm | UV at 225 nm |

| Column Temp. | Not Specified | 30°C | Not Specified |

| Run Time | Not Specified | Not Specified | 30 minutes |

Spectrometric Techniques for this compound Quantification in Biological Matrices

For the quantification of this compound in complex biological matrices such as plasma and urine, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. This technique offers unparalleled sensitivity and selectivity, allowing for the detection and quantification of metabolites at very low concentrations.

The principle of LC-MS/MS involves the separation of the analyte by liquid chromatography, followed by its ionization and subsequent mass analysis. The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion and its characteristic product ion.

A validated LC-MS/MS method for the simultaneous determination of rotigotine and its prodrug in rat plasma has been developed, demonstrating the utility of this technique for pharmacokinetic studies. nih.gov While this study focused on a prodrug, the methodology is directly applicable to the quantification of metabolites like this compound. The detection is performed on a triple quadrupole mass spectrometer operating in the positive MRM mode. nih.gov

For the analysis of rotigotine and its metabolites in human plasma, a novel ultra-high-pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been established. This method involves liquid-liquid extraction of the analytes from the plasma sample, followed by chromatographic separation and detection by MS/MS. The ion transitions monitored for rotigotine were m/z 316.00 → 147.00. researchgate.netnih.gov Although the specific ion transitions for this compound are not explicitly stated in this particular study, the methodology for determining them would involve optimizing the mass spectrometer to identify the most abundant and stable precursor and product ions for the metabolite.

The selection of appropriate precursor and product ions is a critical step in developing a robust LC-MS/MS method. The precursor ion is typically the protonated molecule [M+H]+ in positive ion mode, while the product ions are generated by collision-induced dissociation (CID) of the precursor ion in the collision cell of the mass spectrometer. The choice of quantifier and qualifier ions enhances the selectivity and reliability of the assay.

Development and Validation of Bioanalytical Assays for Rotigotine Metabolites

The development and validation of bioanalytical assays are governed by stringent regulatory guidelines to ensure the reliability and reproducibility of the data generated. A full validation of a bioanalytical method encompasses the assessment of several key parameters, including specificity, linearity, precision, accuracy, recovery, matrix effects, and stability. nih.gov

A validated LC-MS/MS method for rotigotine and its prodrug in rat plasma demonstrated good linearity within the concentration range of 0.1-10.0 ng/mL for both analytes, with a correlation coefficient (r) greater than 0.996. nih.gov Similarly, a UHPLC-MS/MS method for rotigotine in human plasma showed linearity from 50 to 2500 pg/mL, with a mean recovery of 96.9%. researchgate.netnih.gov Both intra- and inter-assay imprecision and inaccuracy were found to be ≤15% at all quality control concentrations. researchgate.netnih.gov

The stability of the analyte in the biological matrix under various storage and handling conditions is a critical validation parameter. This includes assessing the stability of the analyte at room temperature, under freeze-thaw cycles, and during long-term storage at low temperatures. For instance, studies on rotigotine have involved subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to assess its stability and to ensure that the analytical method can distinguish the intact drug from its degradation products. rjpbcs.com The stability of rotigotine patches has also been a subject of investigation, with recommendations for storage in a refrigerator (2 to 8°C) to prevent crystallization of the active ingredient. hsa.gov.sgwww.gov.ukeuropa.eu

Interactive Data Table: Key Validation Parameters for Bioanalytical Assays of Rotigotine and Related Compounds

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r) | ≥ 0.99 |

| Intra- and Inter-assay Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Intra- and Inter-assay Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement |

| Stability (Freeze-Thaw, Short-Term, Long-Term) | Analyte concentration within ±15% of nominal concentration |

The successful development and validation of these analytical and bioanalytical methodologies are indispensable for the accurate characterization of the pharmacokinetic profile of this compound, thereby contributing to a more complete understanding of the disposition of rotigotine in the body.

Role of Desthienylethyl Rotigotine in Drug Impurity Profiling and Quality Control

Characterization as a Synthetic Impurity of Rotigotine (B252)

Desthienylethyl rotigotine, chemically known as (6S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol, is recognized as a process-related impurity in the synthesis of Rotigotine. lgcstandards.comnih.gov Impurities in pharmaceuticals can originate from various sources, including the starting materials, intermediates, and by-products of the manufacturing process. daicelpharmastandards.com The formation of this compound as a synthetic impurity is plausible during the multi-step synthesis of Rotigotine. While specific synthetic pathways leading to its formation are proprietary and not extensively detailed in public literature, it is understood that incomplete reactions or side reactions involving the starting materials and intermediates of the Rotigotine synthesis can lead to its presence in the final drug substance. google.comresearchgate.net

The European Pharmacopoeia (EP) lists this compound as "Rotigotine Impurity B," signifying its importance as a specified impurity that requires monitoring. lgcstandards.com The characterization of this impurity is essential for developing analytical methods to detect and quantify it, thereby ensuring the purity of the active pharmaceutical ingredient (API).

Table 1: Chemical Identity of this compound

| Identifier | Information |

| Chemical Name | (6S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol |

| Common Name | This compound |

| Pharmacopoeial Name | Rotigotine Impurity B |

| CAS Number | 101470-23-9 |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

Monitoring of this compound in Pharmaceutical Formulations

The monitoring of this compound in pharmaceutical formulations, particularly in transdermal patches, is a critical aspect of quality control. Various analytical methods have been developed and validated for the separation and quantification of Rotigotine and its impurities. Among these, Ultra-High-Performance Liquid Chromatography (UPLC) has emerged as a rapid, specific, and sensitive technique.

A validated UPLC method for the determination of Rotigotine and its impurities, including this compound, typically involves a C18 column with a gradient mobile phase. The detection is commonly performed using a photodiode array (PDA) detector at a specific wavelength, for instance, 225 nm. The method's validation, in accordance with the International Council for Harmonisation (ICH) guidelines, ensures its accuracy, precision, linearity, and specificity for quantifying this compound. researchgate.net

Table 2: Example of UPLC Method Parameters for Impurity Profiling of Rotigotine

| Parameter | Specification |

| Column | Waters Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 5 mM Potassium Phosphate (B84403) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Detection Wavelength | 225 nm |

| Column Temperature | Ambient |

| Run Time | 4 minutes |

This table represents a typical UPLC method and parameters may vary based on the specific application.

Method validation for the quantification of this compound would include the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ), linearity over a specified concentration range, and accuracy demonstrated by recovery studies. orientjchem.org Precision is established through repeatability and intermediate precision studies, ensuring the reliability of the method for routine quality control testing.

Regulatory Considerations for Metabolite Impurities in Rotigotine Products

Regulatory agencies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have stringent guidelines for the control of impurities in new drug substances and products. europa.eupharmtech.com These guidelines, often harmonized through the ICH, provide a framework for the identification, qualification, and setting of acceptance criteria for impurities.

The European Pharmacopoeia monograph for Rotigotine and its impurities provides a basis for setting limits for specified impurities like this compound. edqm.eu When submitting an Abbreviated New Drug Application (ANDA) for a generic Rotigotine product, applicants are required to provide comprehensive data on the impurity profile, including the levels of this compound, and justify the proposed acceptance criteria. fda.govfda.gov The limits for unspecified impurities are also tightly controlled. researchgate.net

The regulatory submission for a Rotigotine product must include a detailed discussion of the potential and actual impurities, the analytical procedures used for their detection and quantification, and a rationale for the established specifications. daicelpharmastandards.com This ensures that the levels of impurities like this compound are consistently maintained within safe and acceptable limits throughout the product's shelf life.

Preclinical and Clinical Research Significance of Desthienylethyl Rotigotine

Contribution to Overall Rotigotine (B252) Disposition Studies

The formation of Desthienylethyl rotigotine is a result of oxidative biotransformation. nih.gov Following its formation, it is rapidly conjugated, rendering it inactive, and then eliminated from the body. nih.gov Studies investigating the mass balance of rotigotine have quantified the excretion of its metabolites, shedding light on the relative importance of different metabolic pathways.

A study comparing the pharmacokinetics of rotigotine in healthy Japanese and Caucasian subjects provided valuable data on the renal elimination of its metabolites. The findings indicated that a portion of the absorbed rotigotine dose is excreted in the urine as total this compound. This quantitative data is crucial for constructing a complete picture of rotigotine's disposition, accounting for the various routes of metabolism and elimination.

| Population | Percentage of Absorbed Dose Renally Eliminated as Total this compound |

|---|---|

| Japanese Subjects | 3.5% |

| Caucasian Subjects | 4.2% |

Relevance in Drug-Drug Interaction Investigations involving Rotigotine Metabolism

This lack of a significant interaction is an important clinical finding, as it indicates that the N-desalkylation pathway, which produces this compound, is not solely reliant on a single CYP isoenzyme that is susceptible to inhibition by commonly co-administered medications. The involvement of multiple enzymes in rotigotine's metabolism provides a degree of metabolic redundancy, contributing to a more predictable pharmacokinetic profile and a lower potential for drug-drug interactions. nih.gov

Use as a Biomarker for Metabolic Phenotyping in Rotigotine Treatment

Metabolic phenotyping, the characterization of an individual's metabolic state, is a growing area of research in personalized medicine. In the context of drug therapy, it can be used to predict how a patient will metabolize a particular drug, which can help in optimizing dosage and minimizing adverse effects. This often involves measuring the levels of specific drug metabolites that are formed by polymorphic enzymes.

While the N-desalkylation pathway leading to the formation of this compound is known to be mediated by CYP enzymes, and specifically, CYP2C19 has been investigated, there is currently no published evidence to suggest that this compound is used as a biomarker for metabolic phenotyping in patients undergoing rotigotine treatment. Studies in the broader field of Parkinson's disease are exploring the use of metabolic profiling to identify biomarkers for disease diagnosis, prognosis, and treatment response. singleron.bionih.gov However, these studies have not specifically identified this compound as a marker for rotigotine's metabolic phenotype.

Further research would be required to establish a correlation between the levels of this compound and the activity of specific CYP enzymes, and to determine if this information could be clinically useful for predicting an individual's response to rotigotine therapy.

Future Research Directions for Desthienylethyl Rotigotine

Elucidation of Potential Residual Biological Activity

The primary metabolic pathways for rotigotine (B252) involve conjugation and N-dealkylation. The N-dealkylation process produces two main metabolites, N-despropyl-rotigotine and Desthienylethyl rotigotine. Research indicates that these N-desalkylated metabolites possess short-lived biological activity. nih.gov However, they are rapidly conjugated to form inactive moieties, primarily sulfate (B86663) and glucuronide conjugates, which are then eliminated from the body. nih.govresearchgate.netdrugbank.com

Advanced Metabolite Profiling Technologies for Comprehensive Analysis

The characterization and quantification of rotigotine and its metabolites have been successfully performed using advanced analytical techniques. Specifically, liquid chromatography with tandem mass spectrometry (LC-MS/MS) has been validated for the analysis of rotigotine and its N-desalkyl metabolites in plasma. researchgate.netnih.gov This powerful technique allows for the sensitive and specific measurement of low-concentration analytes in complex biological matrices.

Future investigations should leverage the full potential of modern metabolomics platforms. High-resolution mass spectrometry (HRMS), coupled with sophisticated chromatographic techniques, can provide a more comprehensive and untargeted analysis of rotigotine's metabolic fate. nih.gov These technologies could help in the discovery of previously unidentified minor metabolites and provide a more detailed map of the biotransformation pathways. Applying such advanced methods would ensure a thorough characterization of the complete metabolic profile, confirming the full extent of conjugation and identifying any other potential metabolic alterations of this compound.

Investigation of Long-Term Accumulation and Tissular Distribution of this compound Conjugates

Current pharmacokinetic data indicate that rotigotine and its metabolites are eliminated relatively rapidly from the body. Approximately 71% of the metabolites are excreted in the urine, with another 23% eliminated in the feces, primarily as inactive conjugates. nih.govdrugbank.comwikipedia.org This efficient elimination pathway suggests that long-term accumulation of this compound conjugates is unlikely.

However, specific studies on the long-term tissue distribution and potential accumulation of these conjugates are lacking. While biodistribution studies have been conducted for the parent drug, rotigotine, particularly concerning its delivery to the brain, similar data for its metabolites are not available. researchgate.net Future research should focus on long-term, low-dose administration studies in preclinical models to investigate whether this compound conjugates accumulate in specific tissues or organs over time. This would be particularly important for organs involved in metabolism and excretion, such as the liver and kidneys, to definitively rule out any potential for long-term tissue burden.

Exploring its Role in Inter-Ethnic Pharmacokinetic Differences of Rotigotine

Pharmacokinetic studies have revealed differences in the handling of rotigotine among different ethnic populations. A notable study compared the pharmacokinetics of rotigotine in healthy Japanese and Caucasian subjects. While the plasma concentration profiles of unconjugated rotigotine were largely similar, differences were observed in the concentrations of total rotigotine (unconjugated + conjugated forms). nih.gov

This research also provided specific data on the elimination of metabolites, highlighting a potential area of inter-ethnic variation. The renal elimination of total this compound accounted for 3.5% of the absorbed dose in Japanese subjects, compared to 4.2% in Caucasians. nih.gov Although this difference is modest, it points to potential variations in the metabolic or elimination pathways of this specific metabolite.

Future studies should aim to explore the genetic basis for these differences, potentially investigating polymorphisms in the enzymes responsible for the N-dealkylation and subsequent conjugation of rotigotine. Understanding the role of this compound in these pharmacokinetic variations could contribute to personalized medicine approaches, allowing for dose adjustments based on an individual's ethnic and genetic background to optimize efficacy and safety.

| Ethnic Group | Percentage of Absorbed Dose Eliminated Renally (%) | Reference |

|---|---|---|

| Japanese | 3.5 | nih.gov |

| Caucasian | 4.2 | nih.gov |

Structural Modifications of this compound for Novel Therapeutic Development

The structure of rotigotine, an aminotetralin derivative, is key to its function as a dopamine (B1211576) agonist. hmdb.caresearchgate.net The core structure provides the necessary scaffold to interact with dopamine receptors. This compound is essentially the rotigotine molecule stripped of its N-(2-thienyl)ethyl group. This leaves a primary amine on the aminotetralin scaffold, presenting a unique chemical starting point for the synthesis of new chemical entities.

Future research in medicinal chemistry could explore the use of this compound as a precursor for developing novel therapeutic agents. The principle of structure-activity relationships (SAR) suggests that modifications to this core structure could lead to compounds with different pharmacological profiles. drugdesign.orgmdpi.com For example, new side chains could be added at the nitrogen atom to explore interactions with different receptor subtypes or to modify the compound's pharmacokinetic properties. This synthetic exploration could lead to the development of new dopamine agonists with improved selectivity, efficacy, or tolerability, or even compounds that target other receptors entirely, opening up new avenues for therapeutic intervention.

Q & A

Q. What is the metabolic pathway of desthienylethyl rotigotine, and how is it quantified in pharmacokinetic studies?

this compound is a primary metabolite of rotigotine, formed via N-desalkylation mediated by the CYP2C19 enzyme. Quantification involves high-performance liquid chromatography–mass spectrometry (HPLC-MS) to measure unconjugated and total forms in urine. Key parameters include renal clearance (CLR), fraction excreted (fe), and terminal elimination half-life (t½), calculated using log-linear regression on terminal-phase data .

Q. What analytical methods are validated for detecting this compound in human plasma and urine?

Validated methods include HPLC-MS with normalization by body weight and dose. Urine analysis requires distinguishing between unconjugated and conjugated metabolites using enzymatic hydrolysis. Precision thresholds for intra-day and inter-day variability should be ≤15%, with sensitivity down to 0.1 ng/mL .

Q. How does CYP2C19 polymorphism influence this compound exposure across ethnic groups?

CYP2C19 poor metabolizers (25% of Asians vs. 3–5% of Caucasians) show no significant pharmacokinetic differences in rotigotine, as observed in steady-state studies. However, ethnic-specific studies must stratify participants by metabolizer phenotype using genotyping or phenotyping probes (e.g., omeprazole) .

Advanced Research Questions

Q. How should researchers design crossover studies to assess this compound’s pharmacokinetic variability in multi-ethnic cohorts?

- Sample Size : Power analysis (α=0.05, β=0.2) to detect ≥20% differences in AUC or Cmax.

- Controls : Stratify by CYP2C19 phenotype (extensive vs. poor metabolizers) and ethnicity.

- Analytical Rigor : Use tandem mass spectrometry with isotope-labeled internal standards to minimize matrix effects .

Q. What methodological challenges arise when reconciling contradictory data on CYP2C19’s role in rotigotine metabolism?

Despite CYP2C19’s involvement in vitro, clinical studies in Caucasians found no pharmacokinetic impact from CYP2C19 inhibitors. To resolve this:

- Compare in vitro hepatic microsome assays with in vivo plasma/urine data.

- Conduct population pharmacokinetic modeling to isolate enzyme contributions .

Q. How can researchers optimize urine collection protocols to improve accuracy in this compound excretion studies?

- Timing : Collect urine at intervals (0–4h, 4–8h, 8–24h post-dose) to capture elimination phases.

- Storage : Stabilize samples with ascorbic acid to prevent metabolite degradation.

- Normalization : Report excretion as a percentage of dose and adjust for creatinine clearance .

Q. What statistical approaches are recommended for analyzing non-linear pharmacokinetics of this compound?

Use non-compartmental analysis (NCA) for AUC and Cmax, supplemented by compartmental modeling (e.g., two-compartment with first-order elimination). For dose proportionality, apply the power model: AUC ∝ dose<sup>β</sup>, where β=1 indicates linearity .

Data Interpretation & Contradiction Management

Q. How should researchers address discrepancies in this compound’s reported half-life across studies?

Variability may stem from differences in:

- Sampling Duration : Extend blood collection beyond 72h to fully characterize terminal phases.

- Assay Sensitivity : Ensure lower limits of quantification (LLOQ) ≤10% of Cmax.

- Population Factors : Adjust for age, renal function, and CYP2C19 activity .

Q. What criteria validate this compound as a biomarker for rotigotine adherence in Parkinson’s trials?

- Specificity : Confirm no cross-reactivity with other dopamine agonists.

- Temporal Correlation : Plasma concentrations must align with patch application timelines.

- Clinical Relevance : Correlate metabolite levels with motor symptom improvement in longitudinal cohorts .

Ethical & Reporting Standards

Q. How can researchers ensure compliance with journal guidelines when publishing this compound data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.